molecular formula C16H30O2 B1237606 Palmitelaidic acid CAS No. 2091-29-4

Palmitelaidic acid

Cat. No.: B1237606
CAS No.: 2091-29-4
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-UHFFFAOYSA-N
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Description

Palmitelaidic acid is a trans fatty acid, specifically the trans isomer of palmitoleic acid. It is a monounsaturated fatty acid with a 16-carbon chain and a trans double bond at the 9th carbon position. This compound is found in various dietary sources, particularly in partially hydrogenated vegetable oils .

Scientific Research Applications

Palmitelaidic acid has several scientific research applications:

Mechanism of Action

Animal and cell culture studies indicate that palmitoleic acid is anti-inflammatory and improves insulin sensitivity in liver and skeletal muscles . Many of the effects of palmitoleic acid are due to its activation of PPAR-alpha .

Safety and Hazards

9-Hexadecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitelaidic acid can be synthesized through the partial hydrogenation of palmitoleic acid. This process involves the use of a catalyst, typically nickel, under controlled hydrogenation conditions to convert the cis double bond of palmitoleic acid to a trans double bond, resulting in this compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of vegetable oils that contain palmitoleic acid. The process is carried out in large reactors where the oils are exposed to hydrogen gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired level of hydrogenation and to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Palmitelaidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Palmitic acid.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trans configuration and its presence in partially hydrogenated vegetable oils. Unlike its cis counterpart, palmitoleic acid, this compound has different physical and chemical properties, which can influence its biological effects and industrial applications .

Properties

CAS No.

2091-29-4

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI Key

SECPZKHBENQXJG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)O

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

melting_point

-0.1 °C

10030-73-6
373-49-9
2091-29-4

physical_description

Liquid, Other Solid;  Liquid

Synonyms

C16:1 trans-9
C16:1n7
palmitelaidic acid
palmitoleate
palmitoleic acid
palmitoleic acid, (E)-isomer
palmitoleic acid, (Z)-isomer
palmitoleic acid, potassium salt, (Z)-isomer
palmitoleic acid, sodium salt, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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